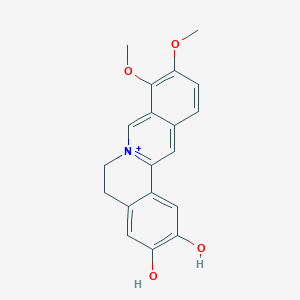

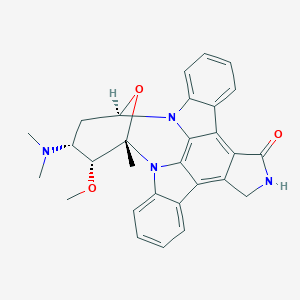

![molecular formula C7H7N3 B150156 3-Methylimidazo[1,5-a]pyrazine CAS No. 39204-53-0](/img/structure/B150156.png)

3-Methylimidazo[1,5-a]pyrazine

Vue d'ensemble

Description

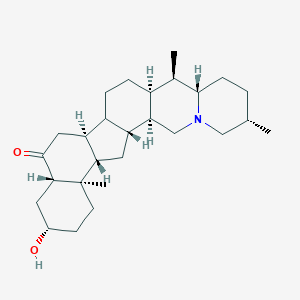

3-Methylimidazo[1,5-a]pyrazine is a biochemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is a useful synthetic intermediate that can be used to prepare azaindolizines via ring-closure reactions, substituent modifications, and substitution reactions .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been a subject of research in recent years . A review article highlights the progress made in synthetic methods for imidazo[1,2-a]pyrazines . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of 3-Methylimidazo[1,5-a]pyrazine consists of a seven-membered ring containing three nitrogen atoms and four carbon atoms . The molecular weight of this compound is 133.15 .Chemical Reactions Analysis

3-Methylimidazo[1,5-a]pyrazine can be used to prepare azaindolizines via ring-closure reactions, substituent modifications, and substitution reactions . Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .Applications De Recherche Scientifique

Multicomponent Reaction for Scaffold Preparation

3-Methylimidazo[1,5-a]pyrazine is a significant scaffold found in many drugs, accessible through the Groebke–Blackburn–Bienaymé cyclisation, starting from aminopyrazine, an aldehyde, and an isocyanide. This process has been successfully scaled up, offering high yield and excellent purity, with a broad scope for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Synthesis of Imidazo[1,2-a]pyridines

Water-mediated syntheses of methylimidazo[1,2-a]pyridines have been reported, which also yield imidazo[1,2-a]pyrazine under similar conditions. These syntheses do not require a deliberate addition of a catalyst, thus simplifying the process (Mohan, Rao, & Adimurthy, 2013).

Anti-Diabetic Studies of Hybrid Molecules

A study on benzimidazole-pyrazoline hybrid molecules, which integrated the 3-methylimidazo[1,5-a]pyrazine structure, showed significant α-glucosidase inhibition activity. This finding suggests potential applications in the field of diabetes treatment (Ibraheem et al., 2020).

Chemiluminescent Properties

The synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, a category that includes 3-methylimidazo[1,5-a]pyrazine, highlighted their potential in chemiluminescence. This property can be useful in various analytical and bioconjugation applications (Adamczyk et al., 2003).

Protonation Study

Research on the protonation of 1-methylimidazo(4,5-B)pyrazines, related to 3-methylimidazo[1,5-a]pyrazine, provided insights into the chemical behavior of these compounds, which is crucial for understanding their interactions in various chemical and biological environments (Dvoryantseva et al., 1977).

Uterine-Relaxing and Antibronchospastic Properties

A series of imidazo[1,2-alpha]pyrazine derivatives, including structures similar to 3-methylimidazo[1,5-a]pyrazine, demonstrated uterine-relaxing and antibronchospastic activities, suggesting potential applications in gynecology and respiratory medicine (Sablayrolles et al., 1984).

Green Synthesis and Antimicrobial Activity

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized using green chemistry principles, have demonstrated promising antimicrobial activity, hinting at potential uses in infection control and drug development (Jyothi & Madhavi, 2019).

Orientations Futures

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The review article suggests that the scientific community should bring about future developments based on the pattern and position of the substitution . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Propriétés

IUPAC Name |

3-methylimidazo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-9-5-7-4-8-2-3-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBOJIQHGFCODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302887 | |

| Record name | 3-methylimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,5-a]pyrazine | |

CAS RN |

39204-53-0 | |

| Record name | NSC154881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

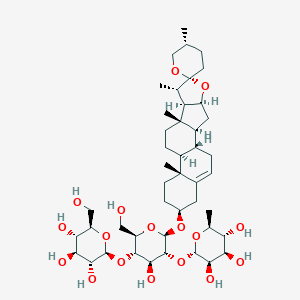

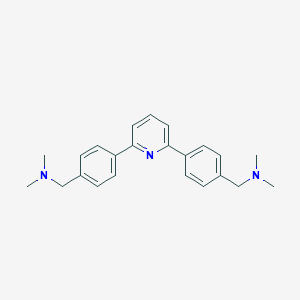

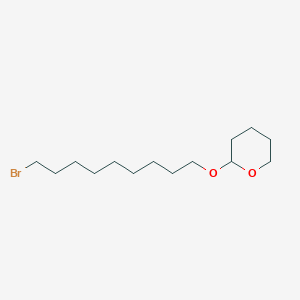

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)